![molecular formula C12H17NO2S B177505 Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 40106-13-6](/img/structure/B177505.png)
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is an organoheterocyclic compound with the molecular formula C12H17NO2S. It is a significant intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by its unique cycloheptathiophene structure, which contributes to its diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of cycloheptanone with thiourea and ethyl cyanoacetate under basic conditions to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been investigated for its potential as a pharmacological agent.
1.1. Dopamine Receptor Modulation
Recent studies have identified this compound as a novel negative allosteric modulator of the dopamine D2 receptor. The modulation of this receptor is crucial in treating various neurological disorders, including schizophrenia and Parkinson's disease. The compound was synthesized using Gewald chemistry, which facilitated the formation of the desired thiophene structure essential for biological activity .
1.2. TRPA1 Antagonism
Another significant application of this compound is in the development of TRPA1 antagonists. TRPA1 receptors are implicated in pain sensation and inflammatory responses. This compound has shown efficacy in preclinical models for treating conditions like atopic dermatitis by inhibiting these receptors .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
2.1. Synthesis of Complex Molecules
The compound is utilized in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of complex molecular architectures that are valuable in medicinal chemistry .
2.2. Chemical Reactions
The compound can undergo several transformations:
- Cyclization Reactions : It can be used in cyclization reactions to form new cyclic compounds.
- N-Alkylation : The amino group can be functionalized through N-alkylation processes to yield derivatives with enhanced biological properties .
Agrochemicals and Dyestuffs
In addition to its medicinal applications, this compound is also significant in the agrochemical sector.
3.1. Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides and herbicides that target specific biochemical pathways in pests while minimizing environmental impact .
3.2. Dye Intermediates
It is also used as an intermediate in the production of dyes and pigments due to its ability to form stable colored complexes with metal ions .
Summary Table of Applications
Application Area | Specific Use Cases | Notes |
---|---|---|
Medicinal Chemistry | Dopamine D2 receptor modulation | Potential treatment for neurological disorders |
TRPA1 antagonism | Efficacy in treating inflammatory conditions | |
Organic Synthesis | Intermediate for heterocyclic compounds | Involved in cyclization and N-alkylation reactions |
Agrochemicals | Development of pesticides | Targeting specific biochemical pathways |
Dye intermediates | Stable complexes with metal ions |
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds such as:
- 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the ethyl ester group in this compound enhances its solubility and reactivity compared to its analogs.
Biological Activity
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 40106-13-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 239.33 g/mol
- Melting Point : 87°C to 88°C
- Solubility : Soluble in methanol and ethanol
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Viability and Apoptosis Induction :
- Cell Cycle Arrest :
- Mechanism of Action :
Case Studies and Experimental Data
A detailed examination of various studies provides insights into the biological activity of this compound:
Study | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
MCF-7 | 23.2 | Apoptosis induction | |
Various | 49.9 | Cell cycle arrest | |
HepG2 | Not specified | Cytotoxicity observed |
Additional Biological Activities
The compound has also been explored for its neuroprotective properties and as a potential inhibitor of certain enzymes involved in disease pathways:
-
Neuroprotection :
- Preliminary findings suggest that derivatives of the cyclohepta[b]thiophene scaffold may possess neuroprotective effects, although specific data on this compound is limited.
- Enzyme Inhibition :
Properties
IUPAC Name |
ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUHIGALMIGZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193149 | |
Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-13-6 | |
Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40106-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040106136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40106-13-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA(B)THIOPHENE-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0J6EW5JJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key structural features of Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
A1: This compound exhibits specific structural characteristics:
- Planar Ester Group: The terminal ester group lies in the same plane as the thiophene ring system [].
- Cycloheptene Conformation: The cycloheptene ring adopts a half-chair conformation [].
- Intramolecular Interactions: Intramolecular hydrogen bonding is observed between N-H and O atoms (N-H…O and C-H…O interactions) [].
- Intermolecular Interactions: Intermolecular hydrogen bonding occurs between N-H and O atoms (N-H…O and C-H…O interactions) [].
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